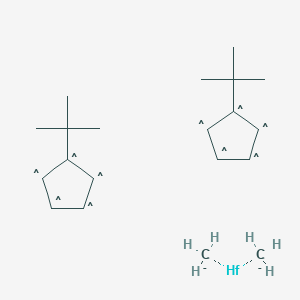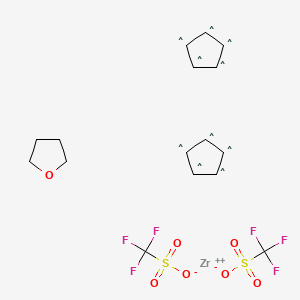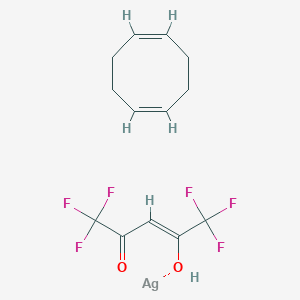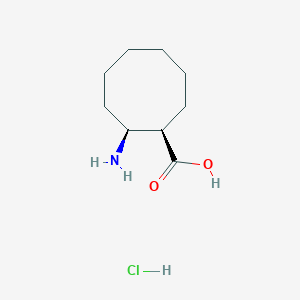![molecular formula C98H84O14 B6289087 Benzyloxycalix[7]arene CAS No. 1258932-95-4](/img/structure/B6289087.png)
Benzyloxycalix[7]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycalix[7]arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, catalysis, and material science. This compound, in particular, features seven phenolic units with benzyloxy groups, enhancing its solubility and functional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyloxycalix[7]arene typically involves the condensation of p-tert-butylphenol with formaldehyde in the presence of a base, followed by the introduction of benzyloxy groups. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Toluene or chloroform
Temperature: Reflux conditions
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyloxycalix[7]arene undergoes various chemical reactions, including:
Oxidation: Conversion of benzyloxy groups to benzoquinone derivatives.
Reduction: Reduction of benzyloxy groups to benzyl alcohols.
Substitution: Nucleophilic substitution reactions at the benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Alkylated or acylated calixarenes.
Wissenschaftliche Forschungsanwendungen
Benzyloxycalix[7]arene has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and self-assembly.
Biology: Employed in the development of biosensors and drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in drug delivery, particularly for targeting specific cells or tissues.
Industry: Utilized in the design of advanced materials, such as catalysts and sensors, due to its unique structural properties.
Wirkmechanismus
The mechanism by which Benzyloxycalix[7]arene exerts its effects is primarily through host-guest interactions. The benzyloxy groups enhance the compound’s ability to form stable complexes with various guest molecules, including ions, small organic molecules, and biomolecules. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
- Benzyloxycalix4arene
- Benzyloxycalix[6]arene
- Benzyloxycalix[8]arene
Comparison: Benzyloxycalix[7]arene is unique due to its seven phenolic units, which provide a larger cavity for guest molecule encapsulation compared to Benzyloxycalix4arene and Benzyloxycalix[6]arene. This makes it more suitable for applications requiring larger host-guest complexes. Compared to Benzyloxycalix[8]arene, it offers a balance between cavity size and structural flexibility, making it versatile for various applications.
Eigenschaften
IUPAC Name |
5,11,17,23,29,35,41-heptakis(phenylmethoxy)octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H84O14/c99-92-71-36-73-45-86(107-58-65-24-10-2-11-25-65)47-75(93(73)100)38-77-49-88(109-60-67-28-14-4-15-29-67)51-79(95(77)102)40-81-53-90(111-62-69-32-18-6-19-33-69)55-83(97(81)104)42-84-56-91(112-63-70-34-20-7-21-35-70)54-82(98(84)105)41-80-52-89(110-61-68-30-16-5-17-31-68)50-78(96(80)103)39-76-48-87(108-59-66-26-12-3-13-27-66)46-74(94(76)101)37-72(92)44-85(43-71)106-57-64-22-8-1-9-23-64/h1-35,43-56,99-105H,36-42,57-63H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKNTIMIIAMFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H84O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1485.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)






![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)

